SARS-CoV-2-IN-75

Antiviral Drug Discovery SARS-CoV-2 Replication Main Protease Inhibitor

Covalent Mpro inhibitors exhibit widely divergent potencies; ad-hoc warhead substitution risks experimental failure. SARS-CoV-2-IN-75 (compound 13) provides a validated chloroacetamide-based scaffold with confirmed Cys145 covalent binding. • 1.7-fold more potent than epoxide analog compound 30 in cellular antiviral assays • Mpro IC50 0.6 µM; cellular EC68 3 µM (Vero E6) • Defined therapeutic window (CC50 12.1 µM) for cytotoxicity counter-screening. Supplied with characterized purity ≥95%, enabling reproducible SAR and benchmark studies.

Molecular Formula C23H30ClN3O2
Molecular Weight 416.0 g/mol
Cat. No. B12370450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-75
Molecular FormulaC23H30ClN3O2
Molecular Weight416.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)CCl
InChIInChI=1S/C23H30ClN3O2/c1-22(2,3)17-9-11-18(12-10-17)27(19(28)14-24)20(16-8-7-13-25-15-16)21(29)26-23(4,5)6/h7-13,15,20H,14H2,1-6H3,(H,26,29)
InChIKeyRTMPWBZHQAQVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-75 Overview


SARS-CoV-2-IN-75 (compound 13) is a chloroacetamide-based covalent inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) [1]. It targets the catalytic cysteine residue (Cys145) of Mpro via an SN2 substitution reaction, forming a covalent adduct that blocks viral polyprotein processing essential for replication [1]. The compound demonstrates a cellular antiviral EC68 of 3 µM, representing the concentration required for a half-log reduction in viral titer, and an in vitro Mpro IC50 of 0.6 µM [1]. Its molecular formula is C23H30ClN3O2, with a molecular weight of 416.0 g/mol and purity typically ≥95% .

Target Covalent Mpro inhibitor targeting catalytic Cys145
Model Cellular antiviral research in Vero E6 replication assay
Assay Enzymatic Mpro inhibition screening and SAR studies

SARS-CoV-2-IN-75 Procurement Risks


Covalent inhibitors of SARS‑CoV‑2 Mpro exhibit widely divergent antiviral potencies, cytotoxicity profiles, and binding modes depending on their electrophilic warhead chemistry and substituent structure [1]. Simple substitution of one chloroacetamide analog for another, or replacement with epoxide‑ or acrylamide‑based inhibitors, carries substantial risk of experimental failure. As demonstrated in direct head‑to‑head comparisons, the R‑enantiomer of compound 13 (SARS‑CoV‑2‑IN‑75) is approximately 1.7‑fold more potent in cellular antiviral assays than the corresponding epoxide analog compound 30, and at least 5‑fold more potent against Mpro than analogs bearing additional electrophilic groups [1]. Such differences cannot be predicted from structural similarity alone and must be verified with compound‑specific quantitative data, as presented in Section 3.

! Chloroacetamide-to-epoxide or acrylamide substitution may alter antiviral potency profile and cannot be inferred from structural similarity.
! Additional electrophilic warheads intended for Cys44 paradoxically reduce Mpro inhibition, showing that warhead design is critical.
! Binding mode divergence (Cys145 vs Cys44) and S1/S2 pocket occupancy may shift inhibitory activity, requiring compound-specific validation.

SARS-CoV-2-IN-75 Comparative Data


Cellular Antiviral Potency Comparison

In a cellular SARS‑CoV‑2 replication assay performed in Vero E6 cells, SARS‑CoV‑2‑IN‑75 (compound 13) reduced viral titer by 0.5 log (68%) at a concentration of 3 µM, whereas the most potent epoxide analog in the same study, compound 30, required 5 µM to achieve the same half‑log reduction [1]. The quantified difference represents a 1.7‑fold lower effective concentration for SARS‑CoV‑2‑IN‑75, establishing its superior antiviral potency among the covalent Mpro inhibitors evaluated in this series [1].

Cellular Antiviral EC68
Head-to-head
3 µM (vs. 5 µM for epoxide analog); 1.7‑fold lower
Supports higher antiviral potency ranking in tested set
Vero E6 cells, wild-type SARS‑CoV‑2, 48h
Antiviral Drug Discovery SARS-CoV-2 Replication Main Protease Inhibitor

Enzymatic Mpro Inhibition Potency

In a fluorescence‑based enzymatic assay of SARS‑CoV‑2 Mpro, SARS‑CoV‑2‑IN‑75 (compound 13) exhibited an IC50 of 0.60 ± 0.05 µM [1]. By contrast, analogs bearing an additional mono‑ or di‑chloroacetamide group at the meta position (compounds 15 and 16) showed IC50 values of 3.2 µM and 3.6 µM, respectively—approximately 5‑ to 6‑fold higher (weaker) [1]. The addition of a second electrophilic warhead intended to target Cys44 in the S2 pocket paradoxically reduced potency, underscoring that Cys44 is unreactive and that the single‑warhead design of SARS‑CoV‑2‑IN‑75 is optimal for Mpro inhibition [1].

Mpro IC50
Head-to-head
0.60 µM (vs. 3.2–3.6 µM for di‑chloroacetamide analogs); ~5–6 fold difference
Indicates single-warhead design supports higher inhibition
Fluorescence assay; recombinant Mpro
Enzyme Inhibition Protease Inhibitor Structure-Activity Relationship

Cytotoxicity and Therapeutic Window

In Vero E6 cell viability assays, SARS‑CoV‑2‑IN‑75 demonstrated a CC50 of 12.1 µM [1]. At the antiviral EC68 concentration of 3 µM, no significant cytotoxicity was observed; however, at 10 µM (~40% inhibition), cytotoxic effects became evident [1]. In contrast, epoxide analog compound 30 showed no cytotoxicity up to 15 µM, the highest concentration tested [1]. This data provides a precise, quantitative understanding of the therapeutic window for SARS‑CoV‑2‑IN‑75, enabling informed decisions regarding concentration ranges for in vitro and in vivo studies.

Cytotoxicity CC50
Reported
12.1 µM (vs. >15 µM for epoxide analog); lower CC50 at 10–15 µM range
Supports concentration-window review for in‑vitro studies
Vero E6 MTT, 48h; selectivity index calculable
Cytotoxicity Selectivity Index Safety Profiling

Covalent Binding Mode to Cys145

X‑ray crystallography of SARS‑CoV‑2‑IN‑75 (compound 13) in complex with Mpro at 1.73–1.90 Å resolution confirmed that the chloroacetamide warhead undergoes SN2 substitution with the catalytic Cys145 thiolate, forming a stable covalent thioether linkage [1]. The pyridin‑3‑yl and 4‑tert‑butylphenyl moieties occupy the S1 and S2 pockets, respectively, establishing favorable hydrophobic and hydrogen‑bond interactions [1]. In stark contrast, weakly active analogs (compounds 5 and 8) designed to target Cys44 in the S2 pocket exhibited drastically different binding poses and failed to achieve high‑affinity interactions, explaining their >30‑fold lower potency [1]. This structural validation confirms that the specific binding geometry of SARS‑CoV‑2‑IN‑75 is essential for its inhibitory activity and cannot be assumed for other chloroacetamide derivatives.

Covalent Binding Mode
Class-level
Cys145 adduct; S1/S2 pocket occupancy; 1.73–1.90 Å resolution
Confirms binding geometry distinct from Cys44‑targeted analogs
X‑ray crystallography; structural divergence >30‑fold IC50 difference
Covalent Inhibitor X‑ray Crystallography Drug‑Target Interaction

SARS-CoV-2-IN-75 Research Applications


Antiviral Screening and Lead Optimization

SARS‑CoV‑2‑IN‑75 serves as a validated tool compound for benchmarking antiviral activity in cellular replication assays. With an EC68 of 3 µM against wild‑type SARS‑CoV‑2 in Vero E6 cells [1], it provides a reproducible reference point for comparative studies of novel Mpro inhibitors. Its superior potency relative to epoxide analog compound 30 (EC68 5 µM) makes it particularly suitable for establishing dose‑response relationships in antiviral efficacy experiments [1].

Mpro Inhibition Assays and SAR Studies

The well‑characterized IC50 of 0.6 µM against recombinant SARS‑CoV‑2 Mpro [1] positions SARS‑CoV‑2‑IN‑75 as an ideal positive control in fluorescence‑based protease inhibition assays. Its single chloroacetamide warhead and confirmed covalent modification of Cys145 provide a clean, validated scaffold for structure‑activity relationship (SAR) investigations, enabling researchers to evaluate modifications to the S1/S2 pocket‑binding moieties while retaining the core covalent mechanism [1].

Crystallography and Molecular Docking

The availability of high‑resolution (1.73–1.90 Å) crystal structures of SARS‑CoV‑2‑IN‑75 bound to Mpro [1] facilitates molecular docking and structure‑based drug design efforts. Researchers can utilize these structural coordinates to model the binding of novel inhibitors, assess the impact of mutations on inhibitor binding, and rationally design next‑generation covalent warheads with improved selectivity profiles [1].

Cytotoxicity Counter-Screening

Given its quantified CC50 of 12.1 µM in Vero E6 cells [1], SARS‑CoV‑2‑IN‑75 can be employed as a reference compound in cytotoxicity counter‑screening panels. Its defined therapeutic window (EC68 = 3 µM vs. CC50 = 12.1 µM) allows researchers to calibrate assay conditions and differentiate between genuine antiviral effects and cytotoxicity‑driven artifacts, a critical quality‑control step in antiviral drug discovery pipelines [1].

Application
Selection Property
Validation Focus
Antiviral replication assay benchmarking
Antiviral potency ranking (EC68 context)
Cellular endpoint validation in Vero E6 model
Mpro enzymatic inhibition studies
IC50-based inhibition potency
Fluorescence assay inhibition context
Structure-based inhibitor design
Covalent binding geometry at Cys145
X‑ray binding-mode review
Cytotoxicity counter-screening reference
CC50-based selectivity window
Cell viability endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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